molecular formula C7H13NO2S B12877960 (2S,4R)-Methyl 4-(methylthio)pyrrolidine-2-carboxylate

(2S,4R)-Methyl 4-(methylthio)pyrrolidine-2-carboxylate

Cat. No.: B12877960
M. Wt: 175.25 g/mol
InChI Key: XXYXGWVHQVVZJR-RITPCOANSA-N
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Description

(2S,4R)-Methyl 4-(methylthio)pyrrolidine-2-carboxylate is a chemical compound with the molecular formula C7H13NO2S. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is known for its unique structural features, including a methylthio group attached to the pyrrolidine ring, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-Methyl 4-(methylthio)pyrrolidine-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as L-proline and methylthiol.

    Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through a series of cyclization reactions.

    Introduction of Methylthio Group: The methylthio group is introduced via nucleophilic substitution reactions.

    Esterification: The final step involves esterification to form the methyl ester derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-Methyl 4-(methylthio)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methylthio group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride for reduction reactions.

    Nucleophiles: Various nucleophiles such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted pyrrolidine derivatives.

Scientific Research Applications

(2S,4R)-Methyl 4-(methylthio)pyrrolidine-2-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,4R)-Methyl 4-(methylthio)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-carboxylic acid and its derivatives.

    Thiomethyl Compounds: Compounds containing the methylthio group, such as methylthioacetic acid.

Uniqueness

(2S,4R)-Methyl 4-(methylthio)pyrrolidine-2-carboxylate is unique due to its specific stereochemistry and the presence of both the pyrrolidine ring and the methylthio group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H13NO2S

Molecular Weight

175.25 g/mol

IUPAC Name

methyl (2S,4R)-4-methylsulfanylpyrrolidine-2-carboxylate

InChI

InChI=1S/C7H13NO2S/c1-10-7(9)6-3-5(11-2)4-8-6/h5-6,8H,3-4H2,1-2H3/t5-,6+/m1/s1

InChI Key

XXYXGWVHQVVZJR-RITPCOANSA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@H](CN1)SC

Canonical SMILES

COC(=O)C1CC(CN1)SC

Origin of Product

United States

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